2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol
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Overview
Description
2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives often involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . Another common method includes the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain . These methods provide good yields and are widely used in laboratory settings.
Industrial Production Methods
Industrial production of indole derivatives typically involves large-scale Fischer indole synthesis, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors and automated systems has further enhanced the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are prevalent due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[331
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound’s effects are mediated through its ability to modulate signaling pathways and interact with cellular proteins .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen with a similar indole structure.
Uniqueness
2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol is unique due to its complex tricyclic structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C20H27N3O |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(1-ethylindol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol |
InChI |
InChI=1S/C20H27N3O/c1-4-21-9-15(14-7-5-6-8-16(14)21)17-22-10-19(2)11-23(17)13-20(3,12-22)18(19)24/h5-9,17-18,24H,4,10-13H2,1-3H3 |
InChI Key |
BJJQIIUYWZVYRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C3N4CC5(CN3CC(C4)(C5O)C)C |
Origin of Product |
United States |
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